
5-(Hydroxyamino)-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxyamino)-2H-pyrrol-2-one is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrol-2-one ring substituted with a hydroxyamino group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)-2H-pyrrol-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method is the condensation of a hydroxylamine derivative with a pyrrol-2-one precursor. This reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxyamino)-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyamino group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrol-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxyamino)-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxyamino)-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biological processes, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptophan: A naturally occurring amino acid and precursor to serotonin.
5-Amino-pyrazoles: Versatile synthetic building blocks in organic and medicinal chemistry.
Hydroxyamino acids: Compounds with hydroxyl and amino groups, used in various biochemical applications.
Uniqueness
5-(Hydroxyamino)-2H-pyrrol-2-one stands out due to its unique combination of a pyrrol-2-one ring and a hydroxyamino group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74230-05-0 |
|---|---|
Molecular Formula |
C4H4N2O2 |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
5-nitroso-1H-pyrrol-2-ol |
InChI |
InChI=1S/C4H4N2O2/c7-4-2-1-3(5-4)6-8/h1-2,5,7H |
InChI Key |
LDLKEOHTZYGEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


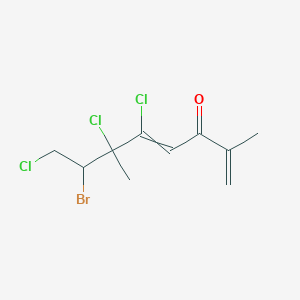
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
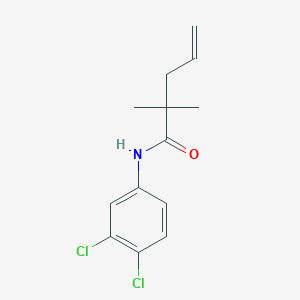
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
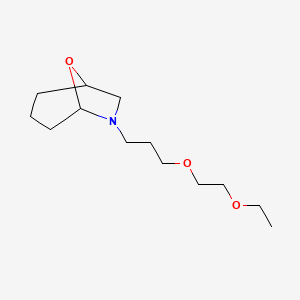
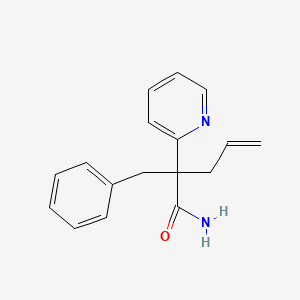

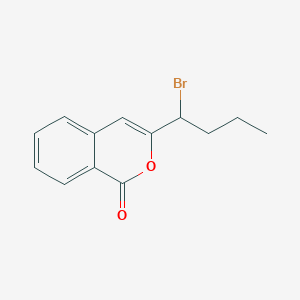
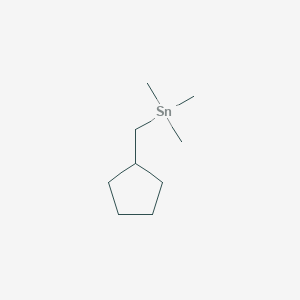
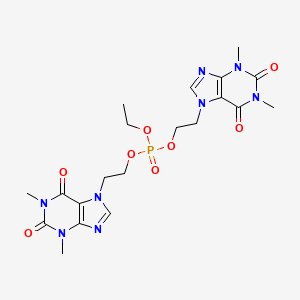
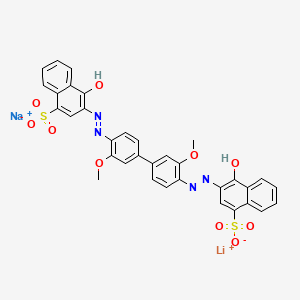
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)
